molecular formula C16H13ClN2O3 B4245328 5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4245328
M. Wt: 316.74 g/mol
InChI Key: LPZNWKMPKBFNIF-UHFFFAOYSA-N
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Description

5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of diazonium salts with β-keto esters .

Industrial Production Methods

Industrial production of such compounds typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-3-hydroxy-1-methyl-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-19-13-6-5-10(17)8-11(13)16(22,15(19)21)9-14(20)12-4-2-3-7-18-12/h2-8,22H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZNWKMPKBFNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

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